molecular formula C6H3N5S B5265319 7H-triazolo[4,5-g][2,1,3]benzothiadiazole

7H-triazolo[4,5-g][2,1,3]benzothiadiazole

Cat. No.: B5265319
M. Wt: 177.19 g/mol
InChI Key: KECDJDRICSKUJS-UHFFFAOYSA-N
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Description

7H-triazolo[4,5-g][2,1,3]benzothiadiazole is a heterocyclic compound that combines the structural features of triazole and benzothiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-triazolo[4,5-g][2,1,3]benzothiadiazole typically involves the condensation of aryl or hetaryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7H-triazolo[4,5-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new C-N or C-S bonds.

Scientific Research Applications

7H-triazolo[4,5-g][2,1,3]benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7H-triazolo[4,5-g][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding to the enzyme’s active site, leading to a change in its secondary structure and a decrease in catalytic activity.

Comparison with Similar Compounds

7H-triazolo[4,5-g][2,1,3]benzothiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7H-triazolo[4,5-g][2,1,3]benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5S/c1-2-4-6(10-12-9-4)5-3(1)7-11-8-5/h1-2H,(H,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECDJDRICSKUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C3=NNN=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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